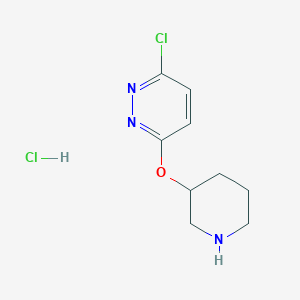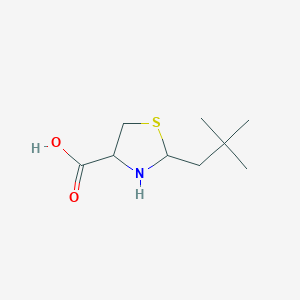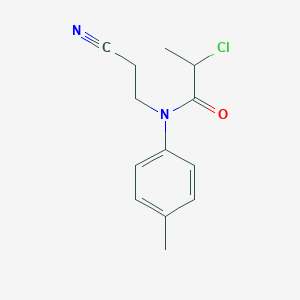
2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide
Übersicht
Beschreibung
2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide (abbreviated as 2-Cl-CN-4-MePPA) is an amide compound belonging to the class of organic compounds known as chloroamides. It is an important chemical intermediate used in a variety of applications, such as synthetic organic chemistry, medicinal chemistry, and materials science. 2-Cl-CN-4-MePPA has been found to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. In addition, it has been shown to have potential applications in the diagnosis and treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Sorption of Herbicides to Soil and Minerals
Werner, Garratt, and Pigott (2012) reviewed experiments on the sorption of phenoxy herbicides, including 2,4-D, to various soils and minerals, suggesting that soil organic matter and iron oxides are relevant sorbents for these chemicals. This research could provide insight into environmental behaviors relevant to similar compounds (Werner et al., 2012).
Acrylamide in Processed Foods
Pundir, Yadav, and Chhillar (2019) provided a comprehensive review on the occurrence, synthesis, toxicity, and detection methods for acrylamide in processed foods, emphasizing biosensing methods. This review could be relevant for understanding the environmental and health impacts of chemical compounds used in industry (Pundir et al., 2019).
Analysis of 2,4-D Herbicide Toxicity
Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to summarize the characteristics of 2,4-D herbicide toxicity and mutagenicity, highlighting the rapid advancement in research in this area. This study may offer a methodological framework applicable to the study of other chemicals (Zuanazzi et al., 2020).
Occurrence and Toxicity of Antimicrobial Compounds
Bedoux, Roig, Thomas, Dupont, and Bot (2012) reviewed the occurrence, toxicity, and degradation of triclosan in the environment, providing insight into the fate of synthetic antibacterial agents, which might be relevant to understanding the environmental impact of related compounds (Bedoux et al., 2012).
Practical Synthesis Techniques
Qiu, Gu, Zhang, and Xu (2009) reported a practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of complex organic compounds. This might be relevant for the synthesis of related compounds (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10-4-6-12(7-5-10)16(9-3-8-15)13(17)11(2)14/h4-7,11H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFEJOMMQSNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC#N)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



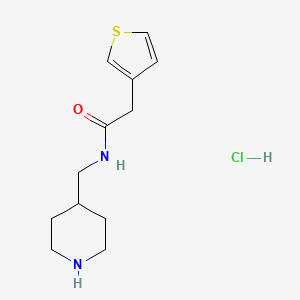


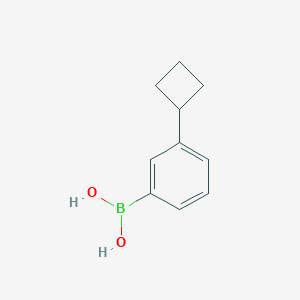


![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)

